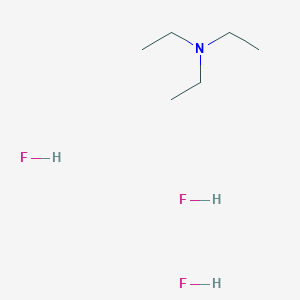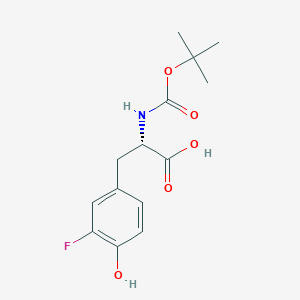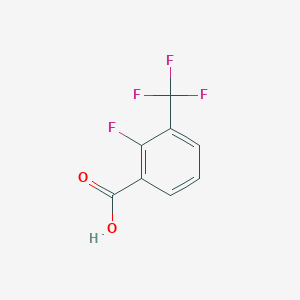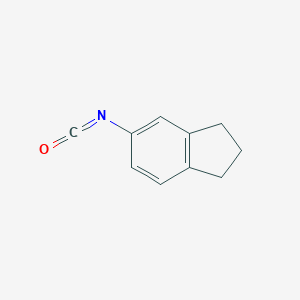
5-Indanyl isocyanate
概要
説明
5-Indanyl isocyanate (5-IN) is a chemical compound used in a variety of scientific research applications. It is an organic compound with a molecular formula of C9H7NO, and is derived from the reaction of isocyanic acid and 5-indanone. 5-IN is a colorless, volatile, and flammable liquid that has a boiling point of 92°C and a melting point of -14°C. It has a pungent odor and is soluble in water, ethanol, and ether. 5-IN has a variety of applications in scientific research, including its use in the synthesis of compounds, its role in biochemical and physiological studies, and its potential to be used in laboratory experiments.
科学的研究の応用
Neurological Research : Isocyanate exposure, including compounds like 5-Indanyl isocyanate, has been linked to neurodegenerative conditions like Parkinson's disease. Studies demonstrate that isocyanate exposure in SHSY-5Y cells, a human neuroblastoma cell line, leads to cytotoxicity, apoptosis, nitrosative stress, and protein dysfunction, potentially contributing to neurodegeneration (Khan & Ali, 2023).
Antimicrobial Potential : Indanyl analogs, including those derived from this compound, show promising antibacterial and antifungal activities. Certain compounds have exhibited superior antifungal activities compared to standard drugs like ciprofloxacin and fluconazole (Mandal, 2018).
Synthetic Chemistry : this compound plays a role in the development of new synthetic methods. For example, the Rhodium-catalyzed addition of alkenyl C-H bond to isocyanates, including this compound, facilitates the synthesis of biologically relevant 5-ylidene pyrrol-2(5H)-ones under mild, neutral conditions, offering a straightforward synthetic approach without hazardous waste production (Hou et al., 2013).
Occupational Health : The exposure to isocyanates, including this compound, has been extensively studied in the context of occupational health. Isocyanates are known to cause various respiratory diseases, particularly occupational asthma. Understanding the molecular reactivity of isocyanates helps in bridging the gap between clinical symptoms and epidemiologic data (Kennedy & Brown, 1992; Vandenplas et al., 1993).
Pharmaceutical Research : Compounds like 3-phenyl-1-indanamines, structurally related to this compound, have shown potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake (Bogeso et al., 1985).
Safety and Hazards
Exposure to 5-Indanyl isocyanate should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
作用機序
Target of Action
Isocyanides, a group to which 5-isocyanatoindane belongs, have been found to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes .
Mode of Action
Isocyanides are known to demonstrate potent antimicrobial activities . They function as prodrugs and must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
Isocyanides have been found to covalently modify essential metabolic enzymes involved in the fatty acid biosynthetic process (fabf) and the hexosamine pathway (glms) at their active site cysteines .
Result of Action
Isocyanides have been found to demonstrate potent antimicrobial activities . They can inhibit the growth of bacteria such as S. aureus .
特性
IUPAC Name |
5-isocyanato-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJJKIOYUUDDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407428 | |
| Record name | 5-Indanyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120912-37-0 | |
| Record name | 5-Indanyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Indanyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


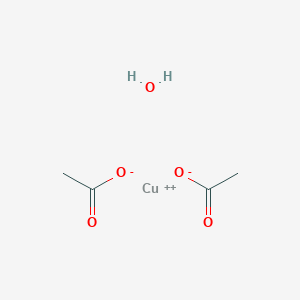
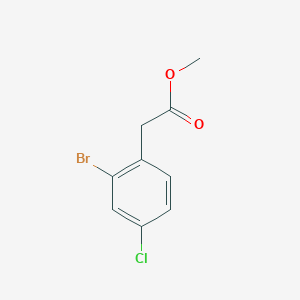
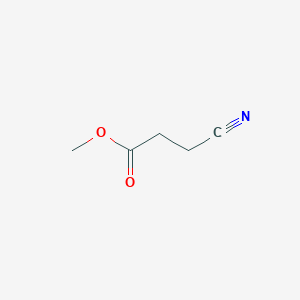
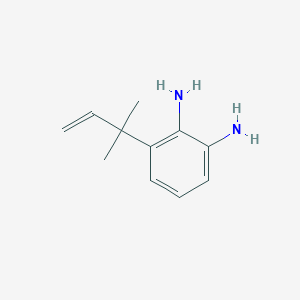
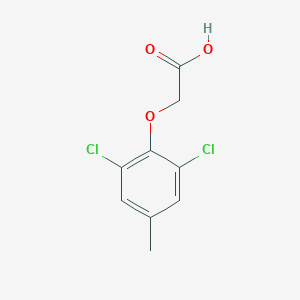
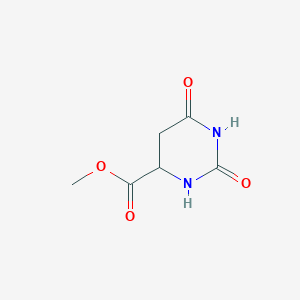
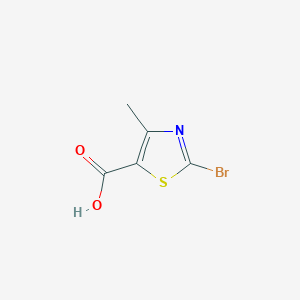
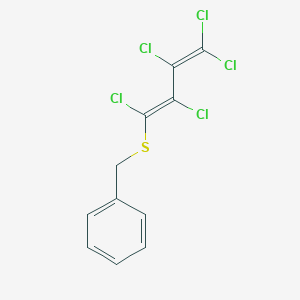
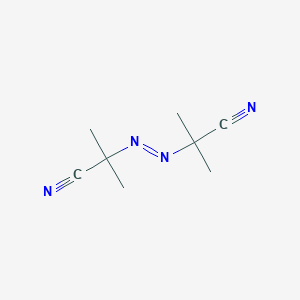
![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)
